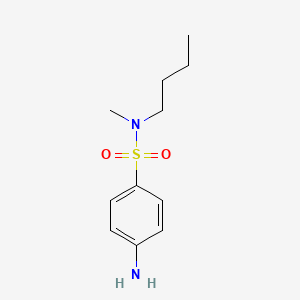

4-amino-N-butyl-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-butyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-9-13(2)16(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLGCVXRTFDKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino N Butyl N Methylbenzenesulfonamide and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For sulfonamide derivatives, this method provides precise data on bond lengths, bond angles, and crystal packing, which are governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. acs.orgresearchgate.net The analysis of analogues of 4-amino-N-butyl-N-methylbenzenesulfonamide offers critical insights into the conformational preferences and supramolecular assembly of this class of compounds. nih.govresearchgate.net

The crystal structures of numerous sulfonamides have been determined, revealing common structural motifs and patterns of intermolecular interactions. acs.orgfigshare.com For instance, the study of compounds with the general structure 4-NH₂-C₆H₄-SO₂NH-R reveals that the molecular conformation and hydrogen bonding networks are key determinants of the crystal lattice. nih.gov The sulfonamide group, in conjunction with the amino group, frequently participates in hydrogen bonding, creating extended networks that stabilize the crystal structure. researchgate.net

Detailed crystallographic data for this analogue are presented below.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | nih.govresearchgate.net |

| Chemical Formula | C₁₁H₁₂N₄O₃S | nih.govresearchgate.net |

| Molecular Weight (Mr) | 280.31 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 10.7589 (2) | nih.govresearchgate.net |

| b (Å) | 9.5652 (2) | nih.govresearchgate.net |

| c (Å) | 24.5586 (4) | nih.govresearchgate.net |

| Volume (V) (ų) | 2527.35 (8) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

| Temperature (K) | 150 | nih.govresearchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique used to study the electronic transitions within a molecule. ijermt.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like 4-amino-N-butyl-N-methylbenzenesulfonamide, the primary electronic transitions observed are typically π→π* and n→π* transitions. libretexts.orgyoutube.com

The benzene (B151609) ring and the sulfonamide group contain π electrons and non-bonding (n) electrons, which are responsible for these absorptions. youtube.com The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (e.g., from the oxygen or nitrogen atoms) to a π* antibonding orbital. youtube.com

The positions and intensities of the absorption bands in the UV-Vis spectrum are highly sensitive to the nature of the substituents on the benzene ring. ijermt.orgnist.gov The 4-amino group (-NH₂) is a strong electron-donating group (auxochrome), which typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition of the benzene ring. ijermt.org Conversely, the sulfonamide group (-SO₂NRR') is generally considered an electron-withdrawing group, which can influence the electronic transitions. ijermt.org The interplay of these substituents dictates the final absorption spectrum. Studies on various substituted benzenes have established clear correlations between the electronic properties of substituents and the resulting shifts in absorption maxima. ijermt.orgnist.gov

The table below summarizes the typical electronic transitions and expected absorption regions for substituted benzenesulfonamides.

| Electronic Transition | Typical Chromophore | Expected λmax Region (nm) | Reference |

|---|---|---|---|

| π→π | Substituted Benzene Ring | 250 - 300 | ijermt.org |

| n→π | Sulfonamide Group (S=O), Amino Group (N) | > 300 | libretexts.orgyoutube.com |

Investigation of Reaction Mechanisms and Kinetics for 4 Amino N Butyl N Methylbenzenesulfonamide Synthesis and Transformations

Mechanistic Pathways of Sulfonamide Bond Formation

The formation of the sulfonamide bond in 4-amino-N-butyl-N-methylbenzenesulfonamide typically proceeds through a nucleophilic substitution reaction. The most common and industrially viable method involves the reaction of 4-aminobenzenesulfonyl chloride with a secondary amine, in this case, N-butyl-N-methylamine.

The generally accepted mechanism for this reaction is a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This process can be described by the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-butyl-N-methylamine attacks the electron-deficient sulfur atom of 4-aminobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.

Proton Transfer: A base, often a tertiary amine like triethylamine (B128534) or pyridine, or even an excess of the reactant amine, removes a proton from the nitrogen atom, which is now positively charged. This step neutralizes the molecule and yields the final product, 4-amino-N-butyl-N-methylbenzenesulfonamide, along with the hydrochloride salt of the base.

The reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The presence of the amino group on the benzene (B151609) ring of the sulfonyl chloride can modulate the electrophilicity of the sulfur atom through resonance effects.

Kinetics of Derivatization Reactions

The derivatization of 4-amino-N-butyl-N-methylbenzenesulfonamide can involve reactions at either the primary amino group on the benzene ring or modifications of the butyl and methyl groups on the sulfonamide nitrogen. A common derivatization is N-acylation of the 4-amino group.

The kinetics of N-acylation of aromatic amines are well-documented and generally follow second-order kinetics, being first order with respect to both the amine and the acylating agent. The rate of acylation is significantly influenced by the basicity of the amine; however, in the case of 4-aminobenzenesulfonamides, the sulfonamide group's electron-withdrawing nature reduces the basicity of the 4-amino group compared to aniline. lookchem.com

Elucidation of Degradation Pathways of Related Sulfonamide Compounds

The environmental fate of 4-amino-N-butyl-N-methylbenzenesulfonamide is of interest, and understanding its degradation pathways is crucial. While specific studies on this compound are limited, extensive research on the degradation of other sulfonamides provides valuable insights into its potential transformation routes.

Biodegradation:

Microbial degradation is a key process in the environmental breakdown of sulfonamides. Studies on various sulfonamides have revealed common degradation pathways. One consistent pathway involves the cleavage of the S-N bond and the S-C bond. nih.gov The nature of the N1-substituent on the sulfonamide can significantly influence the biodegradation rate. nih.gov For N,N-dialkylsulfonamides, N-dealkylation can be a major metabolic pathway, often catalyzed by enzymes like cytochrome P450. semanticscholar.org This process involves the oxidative removal of the alkyl groups.

Photodegradation:

Sunlight can also contribute to the degradation of sulfonamides in the aquatic environment. Photodegradation of sulfonamides has been shown to proceed through two major pathways: cleavage of the sulfonamide bond and SO2 extrusion. nih.gov The kinetics of photodegradation often follow pseudo-first-order kinetics. The rate of degradation can be influenced by factors such as pH.

Hydrolysis:

Hydrolysis is another potential abiotic degradation pathway. However, many sulfonamides have been found to be hydrolytically stable under typical environmental pH and temperature conditions, exhibiting long half-lives. rsc.org The hydrolysis of N,N'-diarylsulphamides has been studied, and the major pathway was found to involve bimolecular water attack on the unprotonated diarylsulphamide. rsc.org The Hammett plot for this hydrolysis reaction gives a positive ρ value, indicating that electron-withdrawing substituents on the aryl rings accelerate the reaction. rsc.orgviu.cawikipedia.orglibretexts.orgcambridge.orgresearchgate.net

Kinetic Data for Degradation of Related Compounds:

The degradation of organotin compounds, which also involves the cleavage of metal-carbon bonds, has been shown to follow first-order kinetics. The half-life times were found to be dependent on the degree of substitution, with less substituted compounds being more persistent. nih.gov This suggests that the N,N-disubstituted nature of 4-amino-N-butyl-N-methylbenzenesulfonamide might influence its persistence in the environment. Studies on the degradation of N-(n-butyl) thiophosphoric triamide (NBPT) have shown that the degradation rate constant is significantly dependent on soil properties, particularly pH. researchgate.net

Below is a table summarizing the degradation kinetics of some related compounds, which can provide a comparative basis for estimating the environmental behavior of 4-amino-N-butyl-N-methylbenzenesulfonamide.

| Compound | Degradation Process | Kinetic Model | Rate Constant (k) or Half-life (t½) | Conditions | Reference |

|---|---|---|---|---|---|

| N-(n-butyl) thiophosphoric triamide (NBPT) | Soil Degradation | Exponential Decay | k = 0.4 to 1.7 d⁻¹ | Various soil types | researchgate.net |

| Tributyltin (TBT) | Soil Degradation | First-order | t½ dependent on substitution | Controlled conditions | nih.gov |

| Triphenyltin (TPhT) | Soil Degradation | First-order | t½ = 24 days | Controlled conditions | nih.gov |

| Monobutyltin (MBT) | Soil Degradation | First-order | t½ = 220 days | Controlled conditions | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 4 Amino N Butyl N Methylbenzenesulfonamide Derivatives

Correlating Structural Modifications with In Vitro and Preclinical Biological Activities

The introduction of various substituents on the aromatic ring can influence properties like lipophilicity, electronic distribution, and steric bulk, thereby affecting receptor binding and metabolic stability. Similarly, the nature of the substituents on the sulfonamide nitrogen plays a pivotal role in defining the molecule's interaction with its biological target.

To illustrate the impact of structural modifications on biological activity, the following table presents hypothetical in vitro data for a series of 4-aminobenzenesulfonamide derivatives, highlighting the effect of varying N-alkylation on inhibitory potency against a target enzyme.

| Compound ID | R1 | R2 | Target Enzyme IC50 (µM) |

| 1 | H | H | 50 |

| 2 | CH3 | H | 25 |

| 3 | C4H9 | H | 15 |

| 4 | CH3 | CH3 | 10 |

| 5 | C4H9 | CH3 | 5 |

| 6 | C4H9 | C4H9 | 20 |

This table is illustrative and compiled from general principles of sulfonamide SAR; the data are not from a single, specific study on 4-amino-N-butyl-N-methylbenzenesulfonamide.

Role of N-Butyl and N-Methyl Substituents on Sulfonamide Nitrogen in Modulating Activity

The substituents on the sulfonamide nitrogen are critical determinants of a compound's biological activity. In the case of 4-amino-N-butyl-N-methylbenzenesulfonamide, the presence of both a butyl and a methyl group on the nitrogen atom introduces a specific combination of steric and electronic properties.

The N-butyl group, being a moderately sized lipophilic substituent, can enhance the compound's interaction with hydrophobic pockets within a biological target. This increased lipophilicity can also influence the compound's pharmacokinetic profile, potentially improving membrane permeability and oral bioavailability. Studies on related sulfonamides have shown that increasing the alkyl chain length on the sulfonamide nitrogen can lead to enhanced potency up to a certain point, after which steric hindrance may become detrimental.

Significance of the 4-Amino Group on the Benzene (B151609) Ring

The 4-amino group on the benzene ring is a hallmark of many biologically active sulfonamides, most notably the antibacterial sulfa drugs. nih.gov This primary aromatic amine group is crucial for the classical mechanism of action of antibacterial sulfonamides, where it mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

In the context of designing derivatives of 4-amino-N-butyl-N-methylbenzenesulfonamide, the 4-amino group serves as a key interaction point. It can act as a hydrogen bond donor, which can be critical for anchoring the molecule within a receptor's active site. nih.gov Furthermore, this amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of analogs with potentially improved therapeutic profiles. This "tail" strategy, where moieties are attached to the amino group, is a common approach in the design of novel sulfonamide-based drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For sulfonamide analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of 4-aminobenzenesulfonamide derivatives, a QSAR model might look like the following hypothetical equation:

log(1/IC50) = β0 + β1(logP) + β2(Dipole) + β3(ASA)

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity of the molecule.

Dipole is the dipole moment, an electronic descriptor.

ASA is the accessible surface area, a steric descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Such models can provide valuable insights into the key structural features driving the biological activity of sulfonamide analogues and guide the design of more potent compounds. researchgate.net

Rational Drug Design Principles Guided by SAR

The insights gained from SAR and QSAR studies form the foundation for the rational design of new therapeutic agents. nih.gov For derivatives of 4-amino-N-butyl-N-methylbenzenesulfonamide, several rational design principles can be applied:

Target-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of 4-amino-N-butyl-N-methylbenzenesulfonamide and its analogues. nih.govresearchgate.net This allows for the design of new derivatives with improved complementarity to the active site.

Bioisosteric Replacement: The 4-amino group, the N-butyl group, or the N-methyl group can be replaced by bioisosteres to fine-tune the compound's properties. For example, the amino group could be replaced with a hydroxyl or a small alkyl group to modulate its hydrogen bonding capacity and polarity.

Scaffold Hopping: The benzenesulfonamide (B165840) core could be replaced with other scaffolds that maintain the key pharmacophoric features while offering improved properties such as novelty, synthetic accessibility, or a more favorable intellectual property position.

Fragment-Based Drug Design: The individual contributions of the 4-aminophenyl group and the N-butyl-N-methylsulfonamide fragment to binding can be assessed. These fragments can then be optimized independently before being linked together to create more potent molecules.

By systematically applying these principles, medicinal chemists can navigate the complex landscape of chemical space to develop novel 4-amino-N-butyl-N-methylbenzenesulfonamide derivatives with enhanced therapeutic potential.

In Vitro and Preclinical Biological Activity and Molecular Target Interactions of 4 Amino N Butyl N Methylbenzenesulfonamide and Its Derivatives

Enzyme Inhibition Profiles

Derivatives of 4-aminobenzenesulfonamide have been widely investigated as inhibitors of several key enzyme families. The sulfonamide moiety is crucial for interaction with metalloenzymes, while substitutions on the aromatic ring and the sulfonamide nitrogen dictate the potency and selectivity of these compounds.

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). researchgate.net These zinc metalloenzymes play critical roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net Derivatives of 4-aminobenzenesulfonamide interact with the zinc ion in the active site of the enzyme.

Numerous studies have demonstrated that N-substituted and 4-amino-substituted benzenesulfonamides can potently inhibit various human (h) CA isoforms, often with nanomolar efficacy. The selectivity for different isoforms is highly dependent on the specific substitutions on the benzenesulfonamide (B165840) scaffold. For instance, certain aromatic amides of 4-aminobenzenesulfonamide have shown potent inhibition of CA VII and XIV. researchgate.net Similarly, other derivatives have been found to effectively inhibit cytosolic isoforms hCA I and II, as well as transmembrane, tumor-associated isoforms hCA IX and XII. The inhibition constants (Kᵢ) for these derivatives often fall within the low nanomolar to micromolar range, indicating strong binding to the target enzymes.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives

| Compound Derivative Type | Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Hydrazonobenzenesulfonamide (e.g., Phenyl-substituted) | hCA I | 18.5 - 45.5 nM |

| Hydrazonobenzenesulfonamide (e.g., Phenyl-substituted) | hCA II | 1.75 - 6.65 nM |

| Thio-oxoquinazolin-ethyl-benzenesulfonamide | hCA II | 6.4 - 14.2 nM |

| Thio-oxoquinazolin-ethyl-benzenesulfonamide | hCA IX | 7.1 - 93.6 nM |

| Thio-oxoquinazolin-ethyl-benzenesulfonamide | hCA XII | 3.1 - 20.2 nM |

| Branched-alkylamide of 4-aminobenzenesulfonamide | hCA VII | Potent Inhibition |

| Branched-alkylamide of 4-aminobenzenesulfonamide | hCA XIV | Potent Inhibition |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease.

Derivatives of benzenesulfonamide have emerged as effective inhibitors of both AChE and BChE. Studies on novel N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives, for example, have identified compounds with potent activity against BChE, with IC₅₀ values in the low micromolar range (e.g., 7.331 µM). Other research on sulfonamide-based carbamates has also yielded derivatives with strong preferential inhibition of BChE. The selectivity for BChE over AChE is a notable characteristic of many of these compounds, which is of therapeutic interest as the role of BChE becomes more significant in the later stages of Alzheimer's disease.

Table 2: Cholinesterase Inhibition by Benzenesulfonamide Derivatives

| Compound Derivative Type | Enzyme | IC₅₀ (µM) | Selectivity Index (SI) (AChE/BChE) |

|---|---|---|---|

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Cmpd 30) | BChE | 7.331 | - |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Cmpd 33) | BChE | 10.964 | - |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | ~34 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 | ~10 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BChE | 8.52 | ~10 |

Note: Data from studies on various N-substituted sulfonamides.

Dihydrofolate Reductase (DHFR) Inhibition

The folate metabolic pathway is essential for the synthesis of nucleic acids and amino acids, making its enzymes crucial targets for antimicrobial and anticancer therapies. While the primary antimicrobial mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a separate enzyme in this pathway, some research has focused on developing sulfonamide derivatives that also directly inhibit dihydrofolate reductase (DHFR).

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the folate cycle. The development of dual DHPS and DHFR inhibitors is a strategy to create more potent antimicrobial agents and potentially overcome resistance. Research into novel N-sulfonamide 2-pyridone derivatives has produced compounds that inhibit both enzymes. For instance, one such derivative demonstrated potent inhibition against both DHPS and DHFR with IC₅₀ values of 2.76 µg/mL and 0.20 µg/mL, respectively. Similarly, studies on acetamide (B32628) derivatives containing sulfonamide moieties have shown their potential as DHFR inhibitors.

Table 3: Dihydrofolate Reductase (DHFR) Inhibition by Sulfonamide Derivatives

| Compound Derivative Type | Enzyme Target | IC₅₀ |

|---|---|---|

| N-Sulfonamide 2-pyridone derivative (11a) | DHFR | 0.20 µg/mL |

| N-Sulfonamide 2-pyridone derivative (11a) | DHPS | 2.76 µg/mL |

| Benzamide Trimethoprim Derivative (JW2) | human DHFR | 4.72 µM |

| Benzamide Trimethoprim Derivative (JW8) | human DHFR | 5.09 µM |

Note: Data from studies investigating dual-target and direct DHFR inhibitors.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), is a target for anti-inflammatory drug development.

The benzenesulfonamide scaffold has been identified as a promising base for the development of LOX inhibitors. Structural optimization of benzenesulfonamides has led to N-phenylbenzenesulfonamide derivatives with potent inhibitory activity against 5-LO, showing IC₅₀ values as low as 0.4 µM in intact cells. Furthermore, medicinal chemistry efforts focusing on 4-((benzyl)amino)benzenesulfonamide derivatives have yielded potent and selective inhibitors of 12-LOX. Modifications to different regions of the molecule have resulted in analogues with IC₅₀ values in the sub-micromolar range, such as 0.24 µM for a derivative with a methyl group on a benzothiazole (B30560) ring.

Table 4: Lipoxygenase (LOX) Inhibition by Benzenesulfonamide Derivatives

| Compound Derivative Type | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| N-phenylbenzenesulfonamide derivative (Cmpd 47) | 5-LO (isolated) | 2.3 |

| N-phenylbenzenesulfonamide derivative (Cmpd 47) | 5-LO (intact cells) | 0.4 |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with 4-methyl-benzothiazole | 12-LOX | 0.24 |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with phenyl substitution | 12-LOX | 0.5 |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with 3-chloro substitution | 12-LOX | 6.2 |

Note: Data from structure-activity relationship studies on benzenesulfonamide derivatives.

Proteasome Inhibition Assay

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and is a validated target in cancer therapy. While sulfonamides have been investigated as broad-spectrum protease inhibitors, targeting enzymes like matrix metalloproteases (MMPs) and caspases, specific data on the direct inhibition of the 20S proteasome by 4-amino-N-butyl-N-methylbenzenesulfonamide and its close derivatives is not extensively available in the reviewed scientific literature. Research has identified some sulfone-containing compounds as noncovalent proteasome inhibitors, but these are structurally distinct from the benzenesulfonamide class. Therefore, specific inhibitory activities and IC₅₀ values for 4-aminobenzenesulfonamide derivatives against the proteasome are not well-documented in the available research.

Antimicrobial Spectrum and Mechanisms

The history of sulfonamides is rooted in their antimicrobial properties. They are synthetic bacteriostatic agents that act as competitive inhibitors in the bacterial folic acid synthesis pathway.

The mechanism of action is well-understood. Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A crucial step in this process is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroate. This disruption halts the production of folic acid and, consequently, the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth and proliferation.

Derivatives of 4-aminobenzenesulfonamide exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.

Table 5: Antimicrobial Spectrum of N-Substituted 4-Aminobenzenesulfonamide Derivatives

| Bacterial Strain | Derivative Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4-aminobenzenesulfonamide-piperazine conjugate | 16 |

| Staphylococcus aureus | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 |

| Escherichia coli | 4-aminobenzenesulfonamide-piperazine conjugate | 16 |

| Pseudomonas aeruginosa | 4-aminobenzenesulfonamide-piperazine conjugate | 16 |

| Bacillus subtilis | 4-aminobenzenesulfonamide-piperazine conjugate | 16 |

Note: MIC values represent the concentration required to inhibit bacterial growth and are indicative of the antimicrobial potency of the tested compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While specific data on the antibacterial efficacy of 4-amino-N-butyl-N-methylbenzenesulfonamide is not available in the reviewed literature, the broader class of sulfonamides has historically been used against a wide spectrum of both Gram-positive and Gram-negative bacteria. medicalnewstoday.com The activity of sulfonamide derivatives is highly dependent on their specific chemical structure. nih.govresearchgate.net Research into novel sulfonamides continues to explore their potential against various bacterial strains. For instance, studies on other novel benzenesulfonamide derivatives have shown varied efficacy against common pathogens.

Disclaimer: The data in the table below is for a different set of compounds, identified as N-Butyl-4-Methyl-2-[(Phenylsulphonyl)Amino]Pentanamide (4d) , N-Butyl-1-(Phenylsulphonyl)Pyrrolidine-2-Carboxamide (4a) , and others, and is provided for illustrative purposes only. nih.gov

| Compound Example | Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| 4d | Escherichia coli | Gram-Negative | 6.72 |

| 4h | Staphylococcus aureus | Gram-Positive | 6.63 |

| 4a | Pseudomonas aeruginosa | Gram-Negative | 6.67 |

| 4a | Salmonella typhi | Gram-Negative | 6.45 |

| 4f | Bacillus subtilis | Gram-Positive | 6.63 |

Antifungal and Anti-tuberculosis Activity

The potential of sulfonamide-based compounds extends beyond antibacterial applications, with various derivatives being investigated for antifungal and anti-tuberculosis properties. Although no specific studies on 4-amino-N-butyl-N-methylbenzenesulfonamide were identified, related compounds have shown promise in these areas. Some antifungal and antihelmintic drugs have demonstrated significant activity against Mycobacterium tuberculosis in vitro, with minimal inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL. nih.gov

Disclaimer: The data in the table below is for different sulfonamide derivatives and is provided for illustrative purposes only to show the type of activity investigated in this chemical class. nih.gov

| Compound Example | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| 4e and 4h | Candida albicans | 6.63 |

| 4e | Aspergillus niger | 6.28 |

Investigation of Folate Biosynthesis Pathway Inhibition

The primary mechanism of antibacterial action for the sulfonamide class of drugs is the inhibition of the folate biosynthesis pathway. rupahealth.com Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, a precursor to folic acid. researchgate.netnih.gov

Sulfonamides, including 4-amino-N-butyl-N-methylbenzenesulfonamide, are structural analogs of pABA. rupahealth.com They act as competitive inhibitors, binding to the active site of the DHPS enzyme. nih.gov This binding prevents pABA from being utilized, thereby halting the production of dihydropteroate and subsequent synthesis of folic acid. nih.gov The disruption of the folate pathway ultimately inhibits the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect where bacterial growth and replication are stopped. nih.gov

Strategies to Address Antimicrobial Resistance

The widespread use of sulfonamides has led to the emergence of significant bacterial resistance. springernature.com A primary mechanism of resistance is the acquisition of genes (sul1, sul2, sul3) that encode for alternative, drug-insensitive forms of the DHPS enzyme. rupahealth.comresearchgate.net These resistant enzymes have a lower affinity for sulfonamides while retaining their ability to bind the natural substrate, pABA. rupahealth.com Another mechanism involves mutations in the chromosomal gene for DHPS (folP), which also reduces the drug's binding affinity. rupahealth.com

Several strategies are employed to combat this resistance:

Combination Therapy: The most common strategy is the use of sulfonamides in combination with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim. nih.govnih.gov This combination targets two sequential steps in the same essential metabolic pathway, creating a synergistic effect that can overcome resistance to either drug alone.

Rational Drug Design: Research focuses on designing novel sulfonamide derivatives that can effectively bind to and inhibit the resistant DHPS enzymes. springernature.com Understanding the molecular and structural basis of how resistant enzymes discriminate against current drugs can open pathways to modify these drugs to overcome resistance. springernature.com

Improved Stewardship: National and international policies aim to rationalize the use of antimicrobials and strengthen infection prevention and control measures to limit the spread of resistant strains. nih.gov

Anti-inflammatory Potential in Preclinical Models

While specific preclinical data on the anti-inflammatory activity of 4-amino-N-butyl-N-methylbenzenesulfonamide are not available, the sulfonamide scaffold is present in a variety of compounds investigated for anti-inflammatory properties. nih.govrsc.org Research in this area often involves evaluating the ability of novel compounds to inhibit key inflammatory mediators or pathways in cellular and animal models of inflammation, such as the carrageenan-induced paw edema model. nih.gov For example, studies on other novel sulfonamide-containing structures have demonstrated significant inhibition of inflammation in preclinical tests. nih.gov

Disclaimer: The data in the table below is for a different set of compounds, identified as N-Butyl-1-(Phenylsulphonyl)Pyrrolidine-2-Carboxamide (4a) and N-Butyl-2-[(Phenylsulphonyl)Amino]Propanamide (4c) , and is provided for illustrative purposes only. nih.gov

| Compound Example | Time After Induction | Paw Edema Inhibition (%) |

| 4a | 1 hour | 94.69 |

| 4c | 1 hour | 94.69 |

| Indomethacin (Reference) | 1 hour | 78.76 |

Antineoplastic Activity in In Vitro Cell Culture Models

The potential for sulfonamide derivatives as antineoplastic agents is an active area of research. Various compounds incorporating the benzenesulfonamide structure have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. researchgate.net However, no studies detailing the specific antineoplastic or cytotoxic activity of 4-amino-N-butyl-N-methylbenzenesulfonamide were identified.

No public data from in vitro studies evaluating the cytotoxicity of 4-amino-N-butyl-N-methylbenzenesulfonamide against CACO, A549, or HEP-2 cell lines are currently available. Research on other novel sulfonamide derivatives has shown that cytotoxic activity can be highly variable and structure-dependent. For instance, some nitrobenzenesulfonamides have been evaluated for preferential toxicity to hypoxic mammary carcinoma cells, while certain arylsulfonamide derivatives have been tested against lines such as HepG2. researchgate.netnih.gov

Disclaimer: The table below indicates that no specific cytotoxicity data is available for the target compound against the specified cell lines.

| Compound | Cell Line | Activity Metric (e.g., IC₅₀) |

| 4-amino-N-butyl-N-methylbenzenesulfonamide | CACO | Data Not Available |

| 4-amino-N-butyl-N-methylbenzenesulfonamide | A549 | Data Not Available |

| 4-amino-N-butyl-N-methylbenzenesulfonamide | HEP-2 | Data Not Available |

Mechanisms of Antiproliferative Effects

Benzenesulfonamide derivatives have demonstrated notable antiproliferative activity against various tumor cell lines through several distinct mechanisms. A primary mechanism involves the induction of apoptosis, or programmed cell death. Studies on novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives showed they exert anti-proliferative effects in HeLa cells by inducing DNA fragmentation. nih.gov This activity is linked to the activation of caspases, key enzymes in the apoptotic cascade, confirming that the antiproliferative effects are mediated through the induction of apoptosis. nih.gov

Further investigations into N-(6(4)-indazolyl)benzenesulfonamides revealed their ability to trigger apoptosis by upregulating the expression of typical apoptosis markers such as p53 and Bax. drugbank.com In addition to inducing apoptosis, many benzenesulfonamide derivatives affect the cell cycle. Cytofluorimetric analysis demonstrated that these compounds can cause a block in the G2/M phase of the cell cycle, leading to the generation of cells with an abnormal chromosome number (>4n). drugbank.com At lower concentrations (IC₅₀), a prevalent block in the G0/G1 phase was observed for some derivatives. drugbank.com This disruption of the normal cell cycle progression contributes significantly to their anticancer effects. Preliminary docking analyses suggest that some of these compounds may interact with β-tubulin, indicating a potential mechanism involving the disruption of microtubule dynamics, similar to other antitubulin agents. drugbank.com

Another identified target for this class of compounds is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors in response to hypoxia. researchgate.net Selective inhibition of CA IX is a recognized strategy for developing novel antiproliferative agents. Certain aryl thiazolone–benzenesulfonamides have shown excellent, selective inhibitory activity against CA IX, which correlates with significant antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.net The most active of these derivatives were found to induce apoptosis in MDA-MB-231 cells, with a 22-fold increase in the annexin (B1180172) V-FITC percentage compared to controls. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 2c (an N-(6(4)-indazolyl)benzenesulfonamide) | A2780 (ovarian) | 0.50 ± 0.09 | drugbank.com |

| Compound 2c (an N-(6(4)-indazolyl)benzenesulfonamide) | A549 (lung) | 1.83 ± 0.52 | drugbank.com |

| Compound 3c (an N-(6(4)-indazolyl)benzenesulfonamide) | A2780 (ovarian) | 0.58 ± 0.17 | drugbank.com |

| Compound 11 (a 2-alkythio-4-chloro-benzenesulfonamide) | HeLa (cervical) | ~6.0 | nih.gov |

| Compound 12 (a 2-alkythio-4-chloro-benzenesulfonamide) | HeLa (cervical) | ~7.0 | nih.gov |

| Compound 4e (an aryl thiazolone–benzenesulfonamide) | MDA-MB-231 (breast) | 1.52 | researchgate.net |

| Compound 4g (an aryl thiazolone–benzenesulfonamide) | MCF-7 (breast) | 2.11 | researchgate.net |

Receptor Modulation and Ion Channel Interactions in Preclinical Systems

Angiotensin II AT1 and Endothelin ETA Receptor Inhibition

The benzenesulfonamide scaffold has been identified as a crucial structural element in the design of antagonists for key receptors involved in cardiovascular regulation, namely the angiotensin II type 1 (AT₁) and endothelin type A (ETₐ) receptors. impactfactor.orgijpsonline.com Both angiotensin II and endothelin-1 (B181129) are potent vasoconstrictors implicated in the pathogenesis of hypertension. drugbank.com Consequently, the dual blockade of their respective receptors, AT₁ and ETₐ, has emerged as a promising therapeutic strategy. nih.gov

Researchers have successfully developed dual-action receptor antagonists (DARAs) based on this principle. Sparsentan, for example, is a single-molecule dual antagonist of the AT₁ and ETₐ receptors and is being investigated for its potential to improve renal outcomes in conditions like IgA nephropathy. drugbank.comnih.gov The development of such compounds demonstrates that the benzenesulfonamide moiety can be incorporated into molecules that effectively and selectively block these critical G-protein-coupled receptors, which are involved in regulating cell proliferation, blood pressure, and cardiovascular homeostasis. impactfactor.orgijpsonline.com Optimization of benzenesulfonamide ligands has led to the development of potent and functional ETₐ antagonists. impactfactor.org

Beta-Receptor Blocking Activity

Information regarding the beta-receptor blocking activity of 4-amino-N-butyl-N-methylbenzenesulfonamide and its direct derivatives is not prominently available in the reviewed scientific literature. The chemical structures typically associated with beta-adrenergic receptor antagonists, such as the aryloxypropanolamines, are distinct from the benzenesulfonamide scaffold. researchgate.net However, research has shown that benzenesulfonamide derivatives can act as potent and selective beta-3 adrenergic receptor agonists. nih.gov

Calcium Channel Modulation

Derivatives of sulfonamides have been shown to modulate the activity of neuronal calcium ion channels. Building on previous investigations, structural modifications of existing channel blockers led to the development of sulfonamide analogues that are potent inhibitors of N-type (Caᵥ2.2) calcium channels. impactfactor.org These channels are critical regulators of synaptic transmission. nih.gov The synthesized sulfonamide derivatives were identified as among the most promising Caᵥ2.2 inhibitors developed to date, possessing high potency and selectivity with low cytotoxicity. impactfactor.org

Antioxidant Activity Evaluation

Derivatives of benzenesulfonamide have been widely investigated for their antioxidant properties. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic inflammatory conditions and diseases. nih.gov Benzenesulfonamide derivatives can mitigate oxidative stress by scavenging free radicals. nih.gov

The antioxidant capacity of these compounds has been evaluated using a variety of in vitro assays. In studies involving new benzenesulfonamide-piperazine hybrids, compounds were tested for their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, as well as their reducing power in FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity) assays. nih.gov Several of the synthesized compounds demonstrated high antioxidant capacity, in some cases exceeding that of reference antioxidants in specific assays. nih.gov The mechanism of action for antioxidant activity involves the transfer of an electron or hydrogen atom to neutralize free radicals, thereby inhibiting the oxidative process.

Table 2: Antioxidant Activity of Selected Benzenesulfonamide-Piperazine Hybrids

| Compound | Assay | Activity (IC₅₀ in mM) | Reference |

|---|---|---|---|

| Compound 4 | FRAP | 0.08 | nih.gov |

| Compound 4 | CUPRAC | 0.21 | nih.gov |

| Compound 4 | Phosphomolybdenum | 0.22 | nih.gov |

| Trolox (Reference) | FRAP | 0.14 | nih.gov |

| Trolox (Reference) | CUPRAC | 0.25 | nih.gov |

| BHT (Reference) | Phosphomolybdenum | 0.25 | nih.gov |

Future Perspectives and Emerging Research Avenues for 4 Amino N Butyl N Methylbenzenesulfonamide

Development of Next-Generation Sulfonamide Compounds

The sulfonamide scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. tandfonline.com This versatility is the driving force behind the continuous development of new sulfonamide derivatives aimed at addressing current therapeutic challenges, particularly antimicrobial resistance. tandfonline.com

Researchers are actively designing novel sulfonamides that operate through various mechanisms, moving beyond the classical inhibition of the folate biosynthetic pathway. tandfonline.comtandfonline.com One promising strategy is molecular hybridization , where the sulfonamide scaffold is combined with other distinct bioactive molecules to create a single hybrid compound with enhanced or synergistic activity. tandfonline.com Another common and synthetically straightforward approach involves the preparation of Schiff bases from the primary amino group of 4-aminobenzenesulfonamides, which allows for the combination of two antimicrobial components and has been shown to yield potent derivatives. tandfonline.com

Recent synthetic innovations are also expanding the possibilities for sulfonamide chemistry. For example, new cascade reactions have been developed that allow for the efficient creation of macrocyclic sulfonamides—large, ring-based molecules. york.ac.uk These previously inaccessible molecular architectures are now being explored for their pharmaceutical potential. york.ac.uk These advanced synthetic methods enable the creation of diverse libraries of next-generation sulfonamide compounds, which can be screened for a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory applications. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The historically high cost and failure rate of drug development are being addressed by the integration of artificial intelligence (AI) and machine learning (ML). nih.govactascientific.com These computational tools are revolutionizing the design and discovery of new medicines, including novel sulfonamide derivatives. frontiersin.org

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate new targets for therapeutic intervention. actascientific.com

Virtual Screening: Machine learning models can rapidly screen massive virtual libraries of chemical compounds to identify potential candidates that are likely to interact with a specific target, significantly reducing the time and cost associated with traditional high-throughput screening. actascientific.comfrontiersin.org

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. actascientific.comstanford.edu These models can be trained on existing chemical data to "dream up" novel compounds, like sulfonamides, with optimized properties for efficacy and safety. stanford.edu A model known as SyntheMol, for instance, not only generates the molecular structure but also provides a step-by-step chemical recipe for its synthesis in the lab. stanford.edu

Property Prediction: AI can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of potential drug candidates. actascientific.com This allows researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process.

By leveraging these AI and ML approaches, researchers can more efficiently explore the vast chemical space around the sulfonamide scaffold to design next-generation compounds with enhanced potency and specificity. frontiersin.orgmit.edu

Exploration of Polypharmacology and Multifunctional Agents

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology . This approach involves designing single chemical entities that can intentionally interact with multiple biological targets to achieve a greater therapeutic effect, particularly for complex multifactorial diseases like cancer or central nervous system (CNS) disorders. researchgate.netnih.govnih.gov

The structural versatility and broad bioactivity of sulfonamide derivatives make them ideal candidates for the development of multi-target agents. researchgate.netnih.gov Researchers are exploring the design of sulfonamide-based compounds that can simultaneously modulate different enzymes, receptors, or ion channels involved in a disease pathway. nih.gov For example, a single sulfonamide derivative might be engineered to inhibit tumor growth while also suppressing inflammation, two key processes in cancer progression. researchgate.net The utility of sulfonamides has expanded far beyond their original antimicrobial use, with derivatives being investigated for CNS diseases, cancer, and viral infections. researchgate.netnih.gov This multi-target approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. nih.gov

Advanced Preclinical Models for Efficacy and Mechanism Validation

To bridge the gap between laboratory research and clinical success, there is a critical need for preclinical models that more accurately predict human responses to new drugs. mdpi.com Traditional 2D cell cultures and animal models often fail to recapitulate the complex microenvironment of human tissues, leading to a high attrition rate for drug candidates in clinical trials. mdpi.comnih.gov

The validation of next-generation sulfonamides is increasingly relying on advanced in vitro models, such as:

3D Spheroids and Organoids: These are three-dimensional cell cultures that mimic the spatial architecture and cell-cell interactions of a tumor or organ. mdpi.com Spheroid models have been shown to better reflect therapy resistance mechanisms compared to 2D cultures. mdpi.com

Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living human cells in a micro-architecture that simulates the functions of human organs and tissues. nih.gov For example, a "gut–liver-on-a-chip" can be used to study the metabolism and potential toxicity of a new sulfonamide compound in a system that mimics human physiology. nih.gov

These advanced models provide a more accurate assessment of a drug's efficacy, mechanism of action, and potential toxicity before it enters human trials. mdpi.comnih.gov The FDA Modernization Act 2.0 now allows for these alternatives to animal testing, encouraging the use of more physiologically relevant systems for preclinical evaluation. nih.gov

Table 1: Comparison of Preclinical Models for Compound Validation

| Model Type | Description | Advantages | Limitations |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost. | Lacks tissue architecture and microenvironment. mdpi.com |

| Animal Models | Use of live animals (e.g., mice, rats) to test compounds. | Provides systemic biological data. | Species-specific differences, costly, ethical concerns. mdpi.com |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | Better mimics tissue structure and cell interactions. mdpi.com | Can lack vascularization and immune components. mdpi.com |

| Organ-on-a-Chip | Microfluidic devices with living cells simulating organ function. | Models human physiology and multi-organ interactions. nih.gov | Complex to set up, lower throughput currently. |

Investigation of Environmental Impact and Biodegradation of Sulfonamide Derivatives

The widespread use of sulfonamides has led to their detection in various environmental compartments, including wastewater, surface water, and soil. researchgate.netoup.com This environmental persistence raises concerns about the promotion and spread of antibiotic resistance genes, which pose a significant threat to global health. researchgate.netoup.com

Consequently, a major area of emerging research focuses on the environmental fate and biodegradation of sulfonamides. researchgate.netcapes.gov.br Key research efforts include:

Identifying Degradation Pathways: Scientists are using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the intermediate metabolites produced as sulfonamides break down. nih.gov This helps to understand the complete degradation pathway and whether any breakdown products are also of concern.

Isolating Sulfonamide-Degrading Microorganisms: Researchers have isolated various bacterial strains, such as Pseudomonas stutzeri and Paenarthrobacter, that are capable of degrading sulfonamides. oup.comnih.gov Understanding the genetics and enzymatic machinery of these microbes, such as the sadA gene involved in degradation, is crucial. oup.com

Optimizing Removal in Ecosystems: Studies show that sulfonamide removal depends on various factors, including the specific sulfonamide structure, its concentration, and environmental conditions. researchgate.netcapes.gov.br Biodegradation is recognized as a key process for eliminating these compounds in both natural and engineered ecosystems like wastewater treatment plants. researchgate.netoup.com

Future sulfonamide design may incorporate principles of "benign by design," where molecules are created to be effective therapeutically but also readily biodegradable to minimize their environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-amino-N-butyl-N-methylbenzenesulfonamide, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves two key steps:

- Step 1 : Substituted acids (e.g., 4-aminobenzenesulfonic acid derivatives) are treated with thionyl chloride (SOCl₂) to form acyl chlorides under reflux conditions .

- Step 2 : The resulting acyl chloride reacts with N-butyl-N-methylamine in the presence of pyridine as a base, facilitating nucleophilic substitution to yield the target compound.

- Purification : Recrystallization from ethanol or acetonitrile is commonly used to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., butyl-methylamine group attachment) .

- FT-IR : Validates sulfonamide (S=O, N-H) and aromatic (C=C) functional groups .

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .

Q. What are the recommended safety protocols and stability considerations when handling 4-amino-N-butyl-N-methylbenzenesulfonamide in laboratory settings?

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (no specific toxicity data available) .

- Stability : Store in airtight containers at 2–8°C, protected from light and moisture. Reactivity data (e.g., decomposition temperature) remain uncharacterized, requiring empirical testing for lab-specific conditions .

Advanced Research Questions

Q. How can computational docking studies and QSAR models be utilized to predict the biological activity and optimize the pharmacological profile of this sulfonamide derivative?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like carbonic anhydrase or bacterial enzymes. For example, sulfonamides often inhibit enzymes via sulfonamide-Zn²⁺ interactions in active sites .

- QSAR : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkyl chain length) with bioactivity. Descriptors like logP and polar surface area predict membrane permeability and solubility .

Q. What experimental strategies are employed to resolve contradictions in reported enzyme inhibition data across different studies?

- Standardization : Use uniform assay conditions (e.g., pH 7.4, 25°C) and control inhibitors (e.g., acetazolamide for carbonic anhydrase) to minimize variability .

- Data Validation : Replicate assays in multiple cell lines (e.g., HCT-116, MCF-7) and cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. In the context of structure-activity relationship (SAR) studies, what molecular modifications have been shown to enhance the anticancer efficacy of similar benzenesulfonamide derivatives?

- Key Modifications :

- Alkyl Chain Optimization : N-butyl-N-methyl groups improve lipophilicity and blood-brain barrier penetration .

- Electron-Withdrawing Substituents : Nitro or chloro groups at the para position enhance enzyme inhibition by increasing electrophilicity .

- Biological Outcomes : Derivatives with trifluoromethylbenzyl groups show IC₅₀ values <10 µM in colorectal cancer (HCT-116) models .

Q. What advanced NMR techniques (e.g., 2D NMR, NOESY) are required to analyze complex conformational dynamics in substituted benzenesulfonamides?

- ²D NMR :

- HSQC/HMBC : Assigns long-range C-H correlations, confirming connectivity in crowded aromatic regions .

- NOESY : Detects spatial proximity of N-butyl protons to aromatic rings, revealing folded conformations in solution .

Q. How do crystallographic refinement programs like SHELXL improve the accuracy of electron density maps for sulfonamide-containing compounds?

- SHELX Features :

- Twinned Data Handling : SHELXL refines twinned crystals (common in sulfonamides) using HKLF5 format, improving R-factor convergence .

- Hydrogen Bond Networks : SHELXPRO visualizes sulfonamide N-H···O=S interactions critical for crystal packing .

Data Contradiction Analysis Example

Issue : Discrepancies in antimicrobial activity (e.g., E. coli inhibition varies between studies).

Resolution Strategies :

- Assay Variability : Compare disk diffusion () vs. microdilution () methods.

- Compound Purity : Validate via HPLC (≥95% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.